molecular formula C11H22N2O4 B14706065 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate CAS No. 25466-46-0

2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate

Cat. No.: B14706065
CAS No.: 25466-46-0
M. Wt: 246.30 g/mol
InChI Key: LOKBBQTULLXLQG-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a unique structure that includes two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate groups into amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-methylbutyl)-1,3-propanediol: The parent compound without the carbamate groups.

    2-Methyl-2-(3-methylbutyl)-1,3-propanediol monocarbonate: A related compound with one carbamate group.

    2-Methyl-2-(3-methylbutyl)-1,3-propanediol diacetate: A similar compound with acetate groups instead of carbamates.

Uniqueness

2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

25466-46-0

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,5-dimethylhexyl] carbamate

InChI

InChI=1S/C11H22N2O4/c1-8(2)4-5-11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15)

InChI Key

LOKBBQTULLXLQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

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